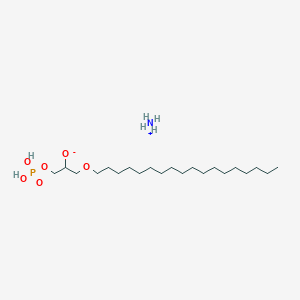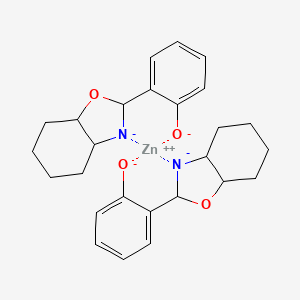
3,5-Diphenyl-1-(m-tolyl)formazan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan typically involves the reaction of appropriate aromatic amines with tetrazolium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
3,5-Diphenyl-1-(m-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Diphenyl-1-(m-tolyl)formazan has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Biology: The compound is used in biochemical assays to study enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes and pigments.
作用機序
The mechanism of action of 3,5-Diphenyl-1-(m-tolyl)formazan involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and experimental conditions .
類似化合物との比較
3,5-Diphenyl-1-(m-tolyl)formazan can be compared with other similar compounds such as:
- 3,5-Diphenyl-1-(p-tolyl)formazan
- 1,5-Diphenyl-3-(p-tolyl)formazan
- Triphenylformazan
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and its applications in various research fields .
特性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20+ |
InChIキー |
TXSUIVPRHHQNTM-GBNUVNFUSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N/N=C(\C2=CC=CC=C2)/N=NC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)





![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
